molecular formula C11H12ClN3O2 B14055055 3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)-hydroxymethylcyclobutanol

3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)-hydroxymethylcyclobutanol

Cat. No.: B14055055
M. Wt: 253.68 g/mol
InChI Key: NKMZJVVUJFOTFY-UHFFFAOYSA-N
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Description

3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol is a synthetic organic compound that features a unique combination of a cyclobutanol ring, an imidazo[1,5-a]pyrazine moiety, and a chlorinated substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol typically involves multiple steps:

    Formation of the Imidazo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Chlorination: Introduction of the chlorine atom at the 8-position of the imidazo[1,5-a]pyrazine ring can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Cyclobutanol Ring Formation: The cyclobutanol ring can be synthesized via a cyclization reaction involving a suitable precursor, often under conditions that promote ring closure.

    Hydroxymethylation: Introduction of the hydroxymethyl group can be achieved through a hydroxymethylation reaction, often using formaldehyde or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or an aldehyde.

    Reduction: The imidazo[1,5-a]pyrazine ring can be reduced under specific conditions to modify its electronic properties.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of reduced imidazo[1,5-a]pyrazine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Research: Its unique structure allows it to be used as a probe in biological studies to understand the interaction of small molecules with biological macromolecules.

    Industrial Applications: It can be used in the synthesis of more complex molecules or as an intermediate in the production of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The imidazo[1,5-a]pyrazine core is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(8-bromoimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol: Similar structure but with a bromine atom instead of chlorine.

    3-(8-fluoroimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol: Similar structure but with a fluorine atom instead of chlorine.

    3-(8-methylimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The presence of the chlorine atom in 3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents.

Properties

Molecular Formula

C11H12ClN3O2

Molecular Weight

253.68 g/mol

IUPAC Name

3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutan-1-ol

InChI

InChI=1S/C11H12ClN3O2/c12-9-8-5-14-10(15(8)2-1-13-9)7-3-11(17,4-7)6-16/h1-2,5,7,16-17H,3-4,6H2

InChI Key

NKMZJVVUJFOTFY-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(CO)O)C2=NC=C3N2C=CN=C3Cl

Origin of Product

United States

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